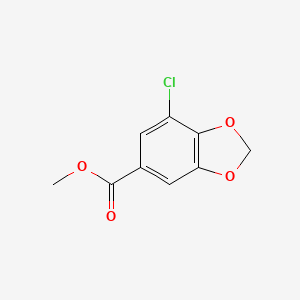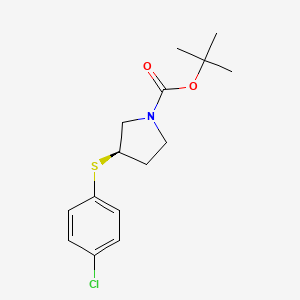![molecular formula C18H14N2O4S B2822493 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 1396846-68-6](/img/structure/B2822493.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound with diverse biological activities . The compound also contains an azetidine ring, which is a three-membered nitrogen-containing ring, and a benzo[d][1,3]dioxole ring, which is a type of aromatic ether .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the one , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a benzothiazole ring (benzo[d]thiazol-2-yl), an azetidine ring (azetidin-3-yl), and a benzo[d][1,3]dioxole ring. The exact structure would require more specific information or computational modeling .
Applications De Recherche Scientifique
Antidiabetic and Renoprotective Activities
Compounds similar to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate, particularly benzazole, thiazolidinone, and azetidin-2-one derivatives, have shown significant antihyperglycemic and renoprotective activities in scientific studies. These compounds have been synthesized and evaluated for their potential in treating diabetes and kidney-related complications (Abeed, Youssef, & Hegazy, 2017).
Antimicrobial and Antifungal Activities
Various azetidin-2-one and thiazolidin-4-one derivatives, which are structurally related to the compound , have been explored for their antimicrobial properties. Studies have shown that these compounds are effective against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Gilani et al., 2016).
Potential in Cancer Treatment
Compounds with benzothiazole and azetidine-2-one moieties have been studied for their anticancer activities. These studies have shown that some of these compounds exhibit promising results against certain cancer tumors, highlighting their potential use in cancer treatment (Abdelall, Mohamed, & Abdelhamid, 2010).
Corrosion Inhibition
Studies have also explored the use of benzothiazole-azetidine derivatives as corrosion inhibitors, particularly in the context of oil-well tubular steel. These studies suggest the efficacy of such compounds in protecting against corrosion in harsh chemical environments (Yadav, Sharma, & Kumar, 2015).
Antioxidant Properties
Research has demonstrated the antioxidant properties of thiazole derivatives, which can be related to the chemical structure of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate. These compounds exhibit potent antioxidant activity, which is essential in combating oxidative stress in various biological systems (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Orientations Futures
Propriétés
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-17(11-5-6-14-15(7-11)23-10-22-14)24-12-8-20(9-12)18-19-13-3-1-2-4-16(13)25-18/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRIQOPLSYRUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)

![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)


![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)


